Pradimicin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

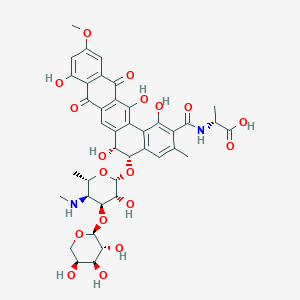

Pradimicin A is a member of the class of pradimicins that is isolated from the cultured broth of Actinomadura hibisca No. P157-2 (ATCC 53557). It is a disaccharide derivative, a polyphenol, an aromatic ether, a secondary alcohol, a pradimicin, a L-alanine derivative, a member of p-quinones and a carboxylic acid. It derives from a D-alanine.

科学研究应用

HIV Inhibition

PRM-A has demonstrated potent antiviral activity against various strains of HIV-1, including those with X4 and R5 tropisms. Studies have shown that it effectively inhibits viral transmission in co-culture systems at non-toxic concentrations. The compound's ability to act as a true entry inhibitor highlights its potential as a therapeutic agent for HIV treatment .

SARS-CoV-2 Potential

Recent investigations have suggested that PRM-A may also inhibit SARS-CoV-2 entry by targeting N-glycans on the virus's surface, which could provide a novel approach to combat COVID-19 .

Antifungal Properties

PRM-A exhibits antifungal activity against systemic fungal infections, particularly those caused by species such as Aspergillus. Its mechanism involves binding to fungal cell wall components, leading to cell lysis and death .

Trypanocidal Activity

In addition to its antiviral and antifungal properties, PRM-A has been evaluated for its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicate that PRM-A and its derivatives can induce rapid killing of trypanosomes by disrupting endocytosis and cytokinesis processes in the parasites .

Antiviral Efficacy Against HIV

A study demonstrated that PRM-A effectively inhibited HIV-1 infection in cell cultures, selecting for mutant strains with deletions in N-glycosylation sites on gp120 after prolonged exposure . This highlights both the therapeutic potential and the challenges posed by developing resistance.

Treatment of African Sleeping Sickness

Research involving animal models showed that PRM-S, a derivative of PRM-A, led to parasitological cures in cases of acute sleeping sickness, showcasing the compound's promise in treating neglected tropical diseases .

Comparative Efficacy Table

| Application | Pathogen | Mechanism of Action | Efficacy |

|---|---|---|---|

| Antiviral | HIV-1 | Binds to gp120, preventing entry | Effective at non-toxic levels |

| Antifungal | Aspergillus spp. | Disrupts cell wall integrity | Significant antifungal activity |

| Trypanocidal | Trypanosoma brucei | Induces defects in endocytosis and cytokinesis | Rapid parasite lysis |

| Potential COVID-19 Treatment | SARS-CoV-2 | Binds to N-glycans on viral surface | Under investigation |

化学反应分析

Glycosidation Modifications

Modifications at the sugar part of pradimicins can be achieved through glycosidations of the aglycones or chemical transformations of natural pradimicins .

- D-xylose-modified derivatives show comparable activity to that of this compound .

- The 5-O-(6-deoxy-β-D-sugar) is essential for activity, and 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives retain activity against yeasts .

Carboxyl Group Modifications

Chemical modifications of the carboxyl group in the alanine moiety of this compound have been performed to study in vitro and in vivo antifungal activities .

Mannose Binding

Pradimicins specifically bind D-mannose (Man) .

- Mannose is located within 6 Å of the D-alanine moiety of PRM-A in the [PRM2/Ca2+/Man2] complex .

- The interaction of PRM-A with mannose is Ca2+-dependent .

Other Reactions

- This compound behaves as an entry inhibitor, interacting with HIV-1 gp120 and preventing virus transmission .

- Mutant HIV-1 strains containing N-glycosylation site deletions in gp120 can be selected upon prolonged exposure of HIV-1-infected CEM cell cultures to PRM-A .

- This compound can bind pyranosides of L-fucose and L-galactose in a calcium-sensitive manner .

Pradimicin U

Pradimicin U, a new compound related to the pradimicin family, was found to have antimicrobial activity . It is closely related to the pradimicin molecule but lacks the glycoside unit and amino acid . The two hydroxyl groups with opposite stereochemical configurations at C-5 and C-6 were composed by P450 hydroxylases .

属性

CAS 编号 |

117704-65-1 |

|---|---|

分子式 |

C40H44N2O18 |

分子量 |

840.8 g/mol |

IUPAC 名称 |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H44N2O18/c1-11-6-18-24(31(49)21(11)37(53)42-12(2)38(54)55)23-16(9-17-25(32(23)50)28(46)15-7-14(56-5)8-19(43)22(15)27(17)45)29(47)35(18)59-40-34(52)36(26(41-4)13(3)58-40)60-39-33(51)30(48)20(44)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-41,43-44,47-52H,10H2,1-5H3,(H,42,53)(H,54,55)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI 键 |

WPICPWIIIBCXCV-NJGWPHBESA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

手性 SMILES |

C[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)NC |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

同义词 |

BMY 28567 BMY-28567 pradimicin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。